Rituximab is a chimeric monoclonal antibody that specifically targets the CD20 antigen, a transmembrane protein predominantly found on the surface of pre-B and mature B lymphocytes. [] It is classified as an immunotherapeutic agent due to its ability to modulate the immune system by targeting and eliminating B cells. [] In scientific research, Rituximab is widely utilized as a tool to investigate the role of B cells in various physiological and pathological processes, as well as to develop novel therapeutic strategies for B cell-mediated diseases. [, , , , ]
Mechanism of Action
Rituximab binds to the CD20 antigen on the surface of B cells, triggering a series of events that lead to their elimination. [, , ] These mechanisms include:
Complement-dependent cytotoxicity (CDC): Rituximab binding to CD20 activates the complement cascade, leading to the formation of membrane attack complexes that lyse B cells. [, , ]
Antibody-dependent cellular cytotoxicity (ADCC): Rituximab-coated B cells are recognized by effector cells, such as natural killer cells and macrophages, through their Fc receptors, triggering the release of cytotoxic granules that kill the targeted B cells. [, , ]
Apoptosis: Rituximab binding to CD20 can induce direct signaling within B cells, leading to programmed cell death (apoptosis). [, ]
The relative contribution of each mechanism to B cell depletion varies depending on factors such as B cell type, tissue microenvironment, and rituximab concentration. [, ]
Applications
Investigating B cell function in immune responses: By depleting B cells, Rituximab allows researchers to study their role in various immune responses, such as antibody production, antigen presentation, and T cell regulation. [, , , , , ] This knowledge is crucial for understanding the pathogenesis of autoimmune diseases and developing new therapies.
Developing novel therapies for B cell-mediated diseases: Rituximab's success in treating B cell malignancies has spurred its application in other B cell-mediated diseases, including autoimmune disorders, inflammatory diseases, and transplant rejection. [, , , , , , , , , , , , , , , ] Studies are ongoing to optimize Rituximab dosing and combination therapies for improved efficacy and safety.
Preclinical models of human diseases: Rituximab is used in animal models to study the role of B cells in various diseases and to evaluate the efficacy of novel therapeutic interventions. [, , , ] These models provide valuable insights into disease pathogenesis and accelerate the development of new treatments.
Biomarker discovery and validation: Rituximab's ability to deplete B cells makes it a useful tool for identifying and validating biomarkers related to B cell activity. [, , , , , ] This information can be used for disease diagnosis, prognosis, and monitoring treatment response.
Rheumatoid arthritis: Rituximab has been shown to be effective in treating rheumatoid arthritis by depleting B cells and reducing inflammation in the synovial tissue. [, ] Studies are ongoing to identify biomarkers that predict response to Rituximab therapy and to investigate the long-term effects of B cell depletion on immune function.
Systemic lupus erythematosus: Rituximab has shown promise in treating lupus nephritis, a severe complication of systemic lupus erythematosus. [, ] Researchers are exploring the role of B cells in the pathogenesis of lupus and investigating the optimal dosing and timing of Rituximab therapy.
Transplant rejection: Rituximab is used as part of desensitization protocols to reduce the risk of antibody-mediated rejection in transplant recipients. [, ] Studies are underway to optimize Rituximab dosing and combination therapies to improve transplant outcomes.
Future Directions
Optimizing dosing and scheduling: Determining the optimal dosing and scheduling of Rituximab for various diseases remains a challenge. [, , ] Studies are ongoing to investigate individualized dosing strategies based on factors such as disease severity, B cell kinetics, and genetic polymorphisms.
Developing next-generation anti-CD20 antibodies: Efforts are underway to develop next-generation anti-CD20 antibodies with improved efficacy, safety, and pharmacokinetic profiles. [, , ] These antibodies may target different epitopes on CD20, enhance CDC or ADCC activity, or utilize novel drug delivery systems.
Combining Rituximab with other therapies: Combining Rituximab with other therapies, such as chemotherapy, targeted therapies, or immunomodulatory agents, may offer synergistic benefits in treating B cell-mediated diseases. [, , , , ] Clinical trials are ongoing to evaluate various combination strategies.
Understanding the long-term effects of B cell depletion: The long-term effects of B cell depletion on immune function and susceptibility to infections require further investigation. [, , , , ] Longitudinal studies are needed to assess the safety and durability of Rituximab therapy in various disease settings.
Related Compounds
Ofatumumab
Compound Description: Ofatumumab is a fully humanized monoclonal antibody that targets a distinct epitope on CD20, a protein found on the surface of B cells []. This compound is known for its stronger complement-dependent cytotoxicity (CDC) compared to Rituximab [].
Loncastuximab Tesirine (Lonca)
Compound Description: Loncastuximab tesirine (Lonca) is an antibody-drug conjugate (ADC) designed to target CD19, a protein found on the surface of B cells []. It consists of a humanized anti-CD19 antibody linked to a pyrrolobenzodiazepine dimer toxin, a potent cytotoxic agent [].
Relevance: While Lonca targets a different B-cell surface protein (CD19) than Rituximab (CD20), both are used in the treatment of relapsed/refractory diffuse large B-cell lymphoma (DLBCL). Research suggests that combining Lonca with Rituximab might enhance tumor control due to their complementary mechanisms of action [].
177Lu-DOTA-HH1
Compound Description: 177Lu-DOTA-HH1 is a radioimmunoconjugate (RIC) consisting of the anti-CD37 antibody HH1, linked to the radioisotope Lutetium-177 []. This compound targets CD37, a protein highly expressed on B-cell lymphoma cells [].
Relevance: While Rituximab targets CD20, 177Lu-DOTA-HH1 targets CD37, offering an alternative therapeutic approach for non-Hodgkin's B-cell lymphomas, especially in cases where resistance to anti-CD20 therapies like Rituximab emerges [].
CC-5013 and CC-4047 (Immunomodulatory Drugs - IMiDs)
Compound Description: CC-5013 and CC-4047 are potent immunomodulatory drugs (IMiDs), structurally similar to Thalidomide, but significantly more potent []. They are thought to exert antitumor activity by modulating the immune system, potentially by activating NK cells, altering cytokine profiles, and inhibiting angiogenesis [].
Relevance: Although structurally dissimilar to Rituximab, these IMiDs demonstrate synergistic antitumor activity when combined with Rituximab in preclinical lymphoma models []. This synergy is thought to arise from IMiD-mediated enhancement of NK cell function, which boosts Rituximab's efficacy [].
Anti-CD47 Antibody
Compound Description: Anti-CD47 antibodies are a class of therapeutic antibodies that block the function of CD47, a "don't eat me" signal expressed on the surface of various cells, including cancer cells []. Blocking CD47 can render cancer cells more susceptible to phagocytosis by macrophages [].
Relevance: While Rituximab directly targets B cells, anti-CD47 antibodies enhance the immune system's ability to eliminate tumor cells, including those found in B-cell lymphomas []. Combining anti-CD47 antibodies with Rituximab leads to synergistic elimination of B-cell lymphoma cells in preclinical models, highlighting a promising combination therapy approach [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PtdIns(3,4,5)P3 3-methylenephosphonate, diC8 (3C-PtdIns(3,4,5)P3, diC8) is a synthetic PI(3,4,5)P3 analog in which the 3-phosphate bond has been rendered metabolically stable as a methylenephosphonate. P-3C908 increases sodium transport across monolayers of cells A6 through activation of GLUT4.